Product packaging for (3-methyl-1-benzothiophen-5-yl)methanol(Cat. No.:CAS No. 82787-88-0)

(3-methyl-1-benzothiophen-5-yl)methanol

Cat. No.: B6253932
CAS No.: 82787-88-0
M. Wt: 178.3
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Description

(3-methyl-1-benzothiophen-5-yl)methanol is a benzothiophene-derived compound with significant potential in materials science and pharmaceutical research. This specialty chemical features a methanol functional group attached to a 3-methyl-substituted benzothiophene core structure, making it valuable for various synthetic applications. In organic electronics research, this compound serves as a building block for developing advanced materials, particularly in the synthesis of organic electroluminescent devices . The benzothiophene moiety contributes to electron-transport properties and thermal stability when incorporated into larger molecular architectures. Researchers utilize this compound as a key intermediate in the development of OLED materials, where its molecular structure can enhance device efficiency and longevity . The compound's functional groups allow for further chemical modifications, enabling creation of diverse derivatives for structure-activity relationship studies. In pharmaceutical research, benzothiophene derivatives have demonstrated various biological activities, though specific applications of this compound require further investigation. The methyl substitution at the 3-position influences the compound's electronic properties and steric profile, potentially affecting its behavior in both materials and biological systems. Proper handling procedures should be followed, and this product is intended strictly for research purposes in laboratory settings only.

Properties

CAS No.

82787-88-0

Molecular Formula

C10H10OS

Molecular Weight

178.3

Purity

95

Origin of Product

United States

Chemical Transformations and Derivatization Strategies of 3 Methyl 1 Benzothiophen 5 Yl Methanol

Reactions Involving the Hydroxymethyl Group (e.g., Oxidation, Esterification, Etherification)

The hydroxymethyl group at the 5-position of the benzothiophene (B83047) ring is a versatile functional handle for a range of chemical modifications. Standard alcohol reactions can be applied to (3-methyl-1-benzothiophen-5-yl)methanol to yield aldehydes, esters, and ethers, which are valuable intermediates for further synthetic elaborations.

Oxidation: The primary alcohol of this compound can be readily oxidized to the corresponding aldehyde, 3-methyl-1-benzothiophene-5-carbaldehyde. This transformation can be achieved using a variety of mild oxidizing agents to prevent over-oxidation to the carboxylic acid. Common reagents for this purpose include pyridinium (B92312) chlorochromate (PCC), Dess-Martin periodinane (DMP), or Swern oxidation conditions. The resulting aldehyde is a key building block for the synthesis of more complex molecules, including imines, and for the construction of fused heterocyclic rings. The oxidation of other benzothiophenylmethanols to their corresponding aldehydes is a well-established reaction. mdpi.com

Esterification: this compound can undergo esterification with carboxylic acids, acid chlorides, or acid anhydrides to form the corresponding esters. These reactions are typically catalyzed by an acid (e.g., sulfuric acid for Fischer esterification) or a base (e.g., pyridine (B92270) or triethylamine (B128534) when using acid chlorides/anhydrides). The resulting esters can be useful as protecting groups or may exhibit biological activity themselves.

Etherification: The synthesis of ethers from this compound can be accomplished through various methods, most notably the Williamson ether synthesis. This involves the deprotonation of the alcohol with a strong base, such as sodium hydride, to form the alkoxide, which is then reacted with an alkyl halide. This method allows for the introduction of a wide range of alkyl or aryl groups.

Transformation Reagent/Condition Product
OxidationPyridinium chlorochromate (PCC)3-methyl-1-benzothiophene-5-carbaldehyde
EsterificationAcetic anhydride, Pyridine(3-methyl-1-benzothiophen-5-yl)methyl acetate
Etherification1. Sodium hydride (NaH)2. Methyl iodide (CH₃I)5-(methoxymethyl)-3-methyl-1-benzothiophene

Functionalization of the Benzothiophene Nucleus

The benzothiophene core of this compound can be functionalized through several strategies, primarily involving electrophilic aromatic substitution or metal-catalyzed cross-coupling reactions.

The benzothiophene ring system is aromatic and undergoes electrophilic substitution. In the case of this compound, the position of substitution on the benzene (B151609) ring is influenced by the directing effects of the existing substituents. The 3-methyl group is an activating group, and the 5-hydroxymethyl group is a weakly deactivating group; both are ortho, para-directors. The positions on the benzene ring are C4, C6, and C7.

Position 4: This position is ortho to the 5-hydroxymethyl group and ortho to the 3-methyl group (in a vinylogous sense). This makes it a highly probable site for electrophilic attack.

Position 6: This position is ortho to the 5-hydroxymethyl group.

Position 7: This position is para to the 5-hydroxymethyl group (relative to the benzene ring).

Studies on the closely related 5-hydroxy-3-methylbenzo[b]thiophene have shown that electrophilic substitution reactions such as nitration, bromination, and formylation predominantly occur at the 4-position. rsc.org Dibromination and dinitration can lead to substitution at both the 4- and 6-positions. rsc.org Therefore, similar reactivity is expected for this compound.

Reaction Reagent Major Product Reference
NitrationHNO₃/H₂SO₄4-Nitro-(3-methyl-1-benzothiophen-5-yl)methanol rsc.org
BrominationBr₂/CH₃COOH4-Bromo-(3-methyl-1-benzothiophen-5-yl)methanol rsc.org
FormylationGattermann reaction4-Formyl-(3-methyl-1-benzothiophen-5-yl)methanol rsc.org
DinitrationFuming HNO₃4,6-Dinitro-(3-methyl-1-benzothiophen-5-yl)methanol rsc.org

Palladium-catalyzed cross-coupling reactions are powerful tools for the functionalization of the benzothiophene nucleus. To employ these methods, a halide is typically introduced onto the ring system via electrophilic halogenation, as described in the previous section. For instance, bromination at the 4- or 6-position would yield a substrate suitable for a variety of cross-coupling reactions.

Suzuki Coupling: Reaction of the 4-bromo derivative with an aryl or vinyl boronic acid in the presence of a palladium catalyst and a base would lead to the formation of a new carbon-carbon bond at the 4-position.

Sonogashira Coupling: The coupling of the 4-bromo derivative with a terminal alkyne, catalyzed by palladium and a copper(I) co-catalyst, would introduce an alkynyl substituent.

Heck Coupling: The reaction with an alkene in the presence of a palladium catalyst can also be used to form a new C-C bond.

Directed ortho-metalation is another strategy for the regioselective functionalization of aromatic rings. While the hydroxymethyl group itself is not a strong directing group, it can be converted into one, such as a lithiated alkoxide, which could potentially direct lithiation to the 4- or 6-positions. The resulting organolithium species can then be quenched with various electrophiles.

Reaction Type Starting Material Reagents Product Type
Suzuki Coupling4-Bromo-(3-methyl-1-benzothiophen-5-yl)methanolAr-B(OH)₂, Pd catalyst, base4-Aryl-(3-methyl-1-benzothiophen-5-yl)methanol
Sonogashira Coupling4-Bromo-(3-methyl-1-benzothiophen-5-yl)methanolR-C≡CH, Pd/Cu catalyst, base4-Alkynyl-(3-methyl-1-benzothiophen-5-yl)methanol
Directed Metalation/QuenchThis compound1. n-BuLi2. Electrophile (e.g., DMF)Functionalized this compound

Synthesis of Novel Heterocyclic Derivatives Incorporating the (3-methyl-1-benzothiophen-5-yl) Scaffold

The (3-methyl-1-benzothiophen-5-yl) scaffold can serve as a foundation for the construction of more complex, fused heterocyclic systems. A key strategy involves the elaboration of the 5-hydroxymethyl group into a side chain that can participate in an intramolecular cyclization reaction onto the benzothiophene nucleus.

A common approach is to first convert the 5-hydroxymethyl group into a 5-(2-aminoethyl) group. This can be achieved via a multi-step sequence:

Oxidation of the alcohol to the aldehyde (3-methyl-1-benzothiophene-5-carbaldehyde).

Henry reaction with nitromethane (B149229) to form the corresponding nitroalkene.

Reduction of the nitroalkene to the primary amine, (3-methyl-1-benzothiophen-5-yl)ethylamine.

This amine is a crucial intermediate for the synthesis of fused nitrogen-containing heterocycles, such as thieno-fused isoquinolines, through reactions like the Pictet-Spengler or Bischler-Napieralski cyclizations.

Pictet-Spengler Reaction: The condensation of (3-methyl-1-benzothiophen-5-yl)ethylamine with an aldehyde or ketone, followed by an acid-catalyzed intramolecular electrophilic substitution, would lead to the formation of a tetrahydro-thieno[2,3-g]isoquinoline ring system. The cyclization would occur at the electron-rich C4 position of the benzothiophene ring. wikipedia.org

Bischler-Napieralski Reaction: Acylation of the (3-methyl-1-benzothiophen-5-yl)ethylamine followed by treatment with a dehydrating agent like phosphorus oxychloride (POCl₃) would yield a dihydro-thieno[2,3-g]isoquinoline. Subsequent oxidation or reduction can provide the fully aromatic or tetrahydro- versions of the fused heterocycle.

Spectroscopic and Structural Elucidation Methodologies in Research of 3 Methyl 1 Benzothiophen 5 Yl Methanol Derivatives

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, including derivatives of (3-methyl-1-benzothiophen-5-yl)methanol. One-dimensional (1D) NMR, encompassing both proton (¹H) and carbon-13 (¹³C) spectra, offers fundamental insights into the molecular framework. researchgate.netsemanticscholar.org

In ¹H NMR spectra of benzothiophene (B83047) derivatives, the chemical shifts of protons are influenced by their electronic environment. researchgate.net Aromatic protons on the benzothiophene core typically resonate in the downfield region, while protons of the methyl and methanol (B129727) substituents appear at characteristic upfield positions. rsc.org Similarly, ¹³C NMR spectroscopy provides information on each unique carbon atom in the molecule, with aromatic carbons appearing at lower fields than aliphatic carbons. ias.ac.inresearchgate.net The precise chemical shifts can be compared with calculated values to verify assignments. mdpi.comnih.gov

For more complex derivatives, advanced two-dimensional (2D) NMR techniques are employed for unambiguous assignment. researchgate.net Correlation Spectroscopy (COSY) reveals proton-proton coupling networks, helping to identify adjacent protons. Heteronuclear Single Quantum Coherence (HSQC) correlates directly bonded proton and carbon atoms, while Heteronuclear Multiple Bond Correlation (HMBC) identifies longer-range (2-3 bond) couplings between protons and carbons. These advanced methods are critical for the complete and accurate structural assignment of novel this compound derivatives.

Table 1: Typical ¹H and ¹³C NMR Chemical Shift Ranges for Benzothiophene Derivatives

Atom Type ¹H Chemical Shift (ppm) ¹³C Chemical Shift (ppm)
Aromatic C-H 7.0 - 8.5 120 - 145
CH₃ 2.0 - 2.8 15 - 25
CH₂OH 4.5 - 5.0 60 - 70
OH Variable -

Note: Chemical shifts are approximate and can vary based on solvent and specific substitution patterns.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Determination and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is a powerful tool for determining the elemental composition of a molecule with high accuracy. nih.gov Unlike low-resolution mass spectrometry, HRMS can measure the mass-to-charge ratio (m/z) to several decimal places, allowing for the calculation of a unique molecular formula. This is an essential step in confirming the identity of a newly synthesized derivative of this compound. rsc.orgias.ac.in

In addition to providing the exact mass of the molecular ion, mass spectrometry reveals information about the molecule's structure through its fragmentation pattern. libretexts.org Upon ionization, molecules can break apart into smaller, characteristic fragment ions. The analysis of these fragmentation pathways provides valuable structural information. nih.govnih.gov For instance, in derivatives of this compound, common fragmentation might involve the loss of the hydroxymethyl group or cleavage of other substituents from the benzothiophene core. miamioh.edu Tandem mass spectrometry (MS/MS) can be used to further investigate the fragmentation of specific ions, aiding in the detailed structural analysis. nih.gov

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. ijopaar.com The technique is based on the principle that molecular bonds vibrate at specific frequencies, and when irradiated with infrared light, they absorb energy at frequencies corresponding to their natural vibrational modes. pressbooks.pub

For this compound and its derivatives, IR spectroscopy can confirm the presence of key functional groups. A broad absorption band in the region of 3200-3600 cm⁻¹ is characteristic of the O-H stretching vibration of the alcohol group. ucla.edu The C-H stretching vibrations of the aromatic benzothiophene ring and the aliphatic methyl and methylene groups typically appear in the 2850-3100 cm⁻¹ region. libretexts.org Absorptions corresponding to C=C stretching within the aromatic ring are found in the 1450-1600 cm⁻¹ range. researchgate.net The presence or absence of these characteristic bands provides quick and valuable structural confirmation.

Table 2: Characteristic IR Absorption Frequencies for this compound Derivatives

Functional Group Vibrational Mode Characteristic Absorption (cm⁻¹)
Alcohol (O-H) Stretching 3200 - 3600 (broad)
Aromatic C-H Stretching 3000 - 3100
Aliphatic C-H Stretching 2850 - 2960
Aromatic C=C Stretching 1450 - 1600

X-ray Crystallography for Definitive Solid-State Structural Analysis and Stereochemical Determination

The resulting crystal structure can confirm the connectivity of atoms, reveal the planarity or puckering of ring systems, and detail the intermolecular interactions, such as hydrogen bonding, that govern the crystal packing. mdpi.comijcmas.com Furthermore, for chiral derivatives, X-ray crystallography can unequivocally establish the absolute stereochemistry of stereogenic centers, which is crucial for understanding their biological activity. nih.gov

Chiral Analysis Methodologies for Enantiomeric Purity Assessment in Stereoselective Synthesis

Many biologically active molecules are chiral, meaning they exist as non-superimposable mirror images called enantiomers. The synthesis of chiral benzothiophene derivatives often aims to produce a single enantiomer, a process known as stereoselective synthesis. researchgate.netnih.gov Consequently, methods for assessing the enantiomeric purity of the final product are essential.

Chiral analysis is most commonly performed using chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase (CSP). mdpi.com The CSP contains a chiral selector that interacts differently with the two enantiomers, leading to their separation. nih.gov By comparing the retention times and peak areas of the sample to those of known standards, the enantiomeric excess (ee) or enantiomeric ratio of the synthesized compound can be accurately determined. This analysis is critical for validating the effectiveness of a stereoselective synthetic method. unimi.it

Computational Chemistry and Molecular Modeling Investigations of 3 Methyl 1 Benzothiophen 5 Yl Methanol and Analogs

Density Functional Theory (DFT) Calculations for Electronic Structure, Reactivity, and Spectroscopic Property Prediction

Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic structure of molecules, offering insights into their stability, reactivity, and spectroscopic properties. For benzothiophene (B83047) derivatives, DFT calculations are instrumental in understanding the impact of substituents on the electronic distribution and energy levels of the molecule.

Theoretical studies on thiophene (B33073) oligomers using DFT at the B3LYP/6-31G(d) level have been performed to correlate molecular structure with properties like corrosion inhibition. sapub.org These studies calculate quantum chemical parameters such as the energy of the Highest Occupied Molecular Orbital (EHOMO), the energy of the Lowest Unoccupied Molecular Orbital (ELUMO), and the energy gap (ΔE). sapub.org The EHOMO is associated with the molecule's ability to donate electrons, while the ELUMO relates to its ability to accept electrons. The energy gap is a crucial indicator of molecular reactivity. sapub.org For instance, a smaller energy gap generally implies higher reactivity.

In a study on a 1,5-benzodiazepin-2-thione derivative, DFT calculations using the B3LYP functional with the 6-31G** basis set were employed to determine the molecular geometries and electronic properties. espublisher.com The investigation of the HOMO and LUMO orbitals revealed that for the parent compound and its derivatives, the HOMO is often located on a benzene (B151609) ring and its substituents, while the LUMO is typically delocalized over the benzene rings. espublisher.com The HOMO-LUMO gap for these derivatives was found to be in the range of 3.38 to 4.01 eV. espublisher.com

Furthermore, DFT has been successfully applied to predict NMR chemical shifts. For example, a study on 3-methyl-1-phenyl-4-(phenyldiazenyl)-1H-pyrazol-5-amine utilized various DFT functionals to calculate 1H- and 13C-NMR chemical shifts, showing that functionals like B97D and TPSSTPSS can provide high accuracy when compared to experimental data. nih.gov

These examples highlight how DFT calculations could be applied to (3-methyl-1-benzothiophen-5-yl)methanol to predict its electronic properties, such as the HOMO-LUMO gap, Mulliken charges on individual atoms, and its reactivity profile. Spectroscopic properties like NMR and IR spectra can also be simulated to aid in its characterization.

Table 1: Representative Quantum Chemical Parameters Calculated by DFT for Thiophene-Based Compounds Note: This table presents example data from studies on thiophene derivatives to illustrate the outputs of DFT calculations and is not specific to this compound.

Parameter Description Typical Values for Thiophene Derivatives Reference
EHOMO Energy of the Highest Occupied Molecular Orbital -5 to -7 eV sapub.org
ELUMO Energy of the Lowest Unoccupied Molecular Orbital -1 to -3 eV sapub.org
Energy Gap (ΔE) Difference between ELUMO and EHOMO 3 to 5 eV sapub.orgespublisher.com
Dipole Moment Measure of the polarity of the molecule 1 to 5 Debye espublisher.com

Molecular Dynamics Simulations for Conformational Analysis and Ligand-Target Binding Dynamics

Molecular dynamics (MD) simulations provide a dynamic view of molecular systems, allowing for the exploration of conformational landscapes and the study of how a ligand interacts with its biological target over time. For this compound and its analogs, MD simulations are crucial for understanding their flexibility and the stability of their binding modes within a protein's active site.

In a study of benzothiophene-containing derivatives as selective estrogen receptor downregulators, MD simulations were performed to investigate the detailed binding mode and the stability of the ligand-receptor complex. nih.gov The simulations revealed key amino acid residues, such as ARG394, GLU353, PHE404, and ILE424, that are crucial for the stability of the ligand binding. nih.gov The study also highlighted the importance of hydrophobic, electrostatic, and Van der Waals interactions in the binding affinity. nih.gov

Similarly, MD simulations were used to assess the stability of benzothiazinone analogs as inhibitors of the DprE1 enzyme in Mycobacterium tuberculosis. plos.org The simulations, which were run for up to 100 nanoseconds, demonstrated the great stability of the identified analogs within the enzyme's active site. plos.org Parameters such as the root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) are typically analyzed to assess the stability of the protein-ligand complex.

The general workflow for such a study involves placing the docked ligand-protein complex in a simulated physiological environment (a box of water with ions) and then calculating the forces between atoms and their subsequent movements over time. plos.orgdrexel.edu This allows for the observation of conformational changes in both the ligand and the protein, providing a more realistic picture of the binding event than static docking alone. nih.govplos.org

Table 2: Key Outputs of Molecular Dynamics Simulations for Ligand-Protein Complexes Note: This table outlines the typical information obtained from MD simulations of ligand-protein interactions, based on studies of analogous compounds.

Parameter Description Significance Reference
RMSD Root-Mean-Square Deviation Measures the average deviation of atomic positions from a reference structure, indicating the stability of the complex. ajms.iq
RMSF Root-Mean-Square Fluctuation Measures the fluctuation of individual amino acid residues, identifying flexible regions of the protein. ajms.iq
Hydrogen Bonds Number and duration of hydrogen bonds Key contributors to binding affinity and specificity. nih.gov
Binding Free Energy Calculated energy of binding Provides a quantitative measure of the affinity between the ligand and the protein. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling for Activity Prediction in Preclinical Contexts

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. These models are invaluable in preclinical drug discovery for predicting the activity of novel compounds and for guiding the design of more potent analogs.

Several QSAR studies have been conducted on benzothiophene derivatives for various therapeutic targets. For instance, a 3D-QSAR study on benzothiophene-containing selective estrogen receptor downregulators (SERDs) was performed to explore the relationship between their structural features and their antagonistic and degradation activities. nih.govtandfonline.com The resulting CoMFA and CoMSIA models showed good predictive ability, with q² values ranging from 0.660 to 0.850, indicating robust models. nih.govtandfonline.com

In another study, QSAR models were developed for a series of benzothiophene derivatives as inhibitors of Plasmodium falciparum N-myristoyltransferase. nih.gov The study employed HQSAR, CoMFA, and CoMSIA methods, and the best models exhibited high internal consistency and predictive power for both the parasite and human enzymes. nih.gov The models revealed that polar interactions, such as electrostatic and hydrogen-bonding properties, were the major molecular features influencing inhibitory activity and selectivity. nih.gov

QSAR studies have also been applied to benzothiophene derivatives with potential anticancer and antibacterial activities. researchgate.netimist.maresearchgate.net These studies have identified key molecular descriptors, such as steric and electrostatic fields, electro-topological parameters, and polar surface area, that are correlated with the biological activity. researchgate.netimist.ma The predictive power of these models allows for the virtual screening of large libraries of compounds and the prioritization of candidates for synthesis and experimental testing.

Table 3: Statistical Parameters Used to Validate QSAR Models Note: This table presents common statistical metrics used in QSAR studies, based on research on benzothiophene analogs.

Parameter Description Good Value Range Reference
Coefficient of determination > 0.6 researchgate.net
q² or r²cv Cross-validated correlation coefficient > 0.5 nih.govnih.gov
pred Predictive correlation coefficient for the external test set > 0.5 nih.gov

Molecular Docking Studies for Ligand-Target Interactions and Binding Mode Elucidation

Molecular docking is a computational method that predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. It is widely used in drug design to understand the interactions between a small molecule and its protein target at the atomic level.

For benzothiophene derivatives, molecular docking studies have been instrumental in elucidating their binding modes with various enzymes and receptors. For example, in a study of novel benzo[b]thiophen-2-yl-3-(4-arylpiperazin-1-yl)-propan-1-one derivatives, molecular docking was used to investigate their interactions with the 5-HT1A serotonin (B10506) receptor. nih.gov The docking results highlighted the importance of electrostatic interactions between the piperazine (B1678402) nitrogen of the ligands and an aspartic acid residue (D116) in the receptor's binding site. nih.gov

In another study, benzothiophene derivatives were docked into the active site of the estrogen-related receptor-gamma (ERRγ) to evaluate their potential as anticancer agents. ajms.iq The docking scores were used to rank the compounds, and one derivative showed a high score of 102.62, with several others having higher binding energies than the standard drug, tamoxifen (B1202). ajms.iq

Similarly, molecular docking of thiophene-based chalcones into the active sites of monoamine oxidase A and B (MAO-A and MAO-B) suggested that these compounds could preferentially bind to MAO-B. researchgate.net The docking study for one of the derivatives showed a docking score of -8.46 kcal/mol and a calculated inhibition constant of 0.64 µM towards MAO-B. researchgate.net

These examples demonstrate that molecular docking can provide valuable insights into the binding affinity, orientation, and key interactions of this compound and its analogs with specific biological targets, thereby guiding the design of more potent and selective compounds.

Table 4: Representative Molecular Docking Results for Benzothiophene Analogs Against Various Targets Note: This table provides examples of docking scores and key interactions from studies on benzothiophene derivatives and is not specific to this compound.

In Silico Absorption, Distribution, Metabolism, and Excretion (ADME) Prediction for Pre-Clinical Drug-Likeness Assessment

In silico ADME (Absorption, Distribution, Metabolism, and Excretion) prediction is a critical component of modern drug discovery, allowing for the early assessment of a compound's pharmacokinetic properties and potential drug-likeness. Various computational models are used to predict parameters such as intestinal absorption, blood-brain barrier permeability, interaction with metabolic enzymes, and potential toxicity.

For benzothiophene derivatives, in silico ADME studies have been performed to evaluate their potential as drug candidates. For instance, a study on benzo[b]thiophen-5-amine (B1267150) based Schiff bases used the SwissADME web tool to predict their pharmacokinetic properties. niscpr.res.in This tool calculates parameters like lipophilicity (log P), water solubility, human gastrointestinal absorption (HIA), and compliance with Lipinski's rule of five. niscpr.res.inajol.info

In a study of 1,3-diazetidin-2-one derivatives, ADME properties were analyzed to assess their drug-like potential. nih.gov The topological polar surface area (TPSA) was calculated, with values below 140 Ų being desirable for good oral bioavailability. nih.gov The bioavailability scores for some of the compounds were 0.55, indicating a good potential for systemic circulation. nih.gov

The prediction of whether a compound can cross the blood-brain barrier (BBB) is another important aspect of ADME profiling, particularly for drugs targeting the central nervous system. researchgate.net Additionally, the potential for a compound to be a substrate or inhibitor of cytochrome P450 (CYP) enzymes is often assessed, as this can influence its metabolic stability and potential for drug-drug interactions. ajol.info

By applying these in silico ADME prediction tools to this compound, it is possible to gain a preliminary understanding of its likely pharmacokinetic profile and to identify potential liabilities that may need to be addressed in the drug design process.

Table 5: Key In Silico ADME Parameters and Their Significance Note: This table outlines important ADME parameters and their general interpretation in the context of drug discovery, based on studies of various small molecules.

Parameter Description Desirable Range/Value Reference
Molecular Weight Mass of the molecule < 500 g/mol (Lipinski's rule) ajol.info
LogP Logarithm of the octanol-water partition coefficient < 5 (Lipinski's rule) ajol.info
H-bond Donors Number of hydrogen bond donors < 5 (Lipinski's rule) ajol.info
H-bond Acceptors Number of hydrogen bond acceptors < 10 (Lipinski's rule) ajol.info
TPSA Topological Polar Surface Area < 140 Ų nih.gov
Human Gastrointestinal Absorption Predicted absorption from the gut High niscpr.res.in
BBB Permeability Ability to cross the blood-brain barrier Varies depending on the therapeutic target researchgate.net

Exploration of Biological Activities of 3 Methyl 1 Benzothiophen 5 Yl Methanol and Its Derivatives in Vitro and Preclinical in Vivo Studies

Antimicrobial Activity Investigations (Antibacterial, Antifungal)

The rise of antimicrobial resistance has spurred the search for novel chemical entities with efficacy against pathogenic bacteria and fungi. Benzothiophene (B83047) derivatives have emerged as a promising scaffold in this endeavor.

A variety of (3-methyl-1-benzothiophen-5-yl)methanol derivatives and related benzothiophene compounds have been synthesized and evaluated for their ability to inhibit the growth of a spectrum of bacterial and fungal strains. The minimum inhibitory concentration (MIC), a measure of the lowest concentration of a substance that prevents visible growth of a microorganism, is a key parameter in these studies.

Research has shown that the antimicrobial activity of these compounds can be influenced by the nature and position of substituents on the benzothiophene ring. For instance, certain 3-halobenzo[b]thiophene derivatives have demonstrated notable activity. One such derivative, a benzo[b]thiophene with a methyl alcohol group at the second position and a chlorine at the third, exhibited an MIC of 128 µg/mL against the Gram-positive bacterium Bacillus cereus and the fungus Candida albicans. nih.gov This same compound also showed moderate activity against other Gram-positive bacteria like Staphylococcus aureus and Enterococcus faecalis with an MIC of 256 µg/mL. nih.gov The presence of the alcohol group was found to be a significant contributor to the inhibitory activity of these 3-halo substituted benzo[b]thiophene compounds. nih.gov

Other studies have explored thiophene (B33073) derivatives with different substitution patterns. For example, a series of thiophene-based compounds were screened for their antimicrobial properties, with some demonstrating significant activity against both Gram-positive and Gram-negative bacteria. scispace.comresearchgate.net Specifically, certain thiophene-bearing quinazoline (B50416) derivatives were synthesized and evaluated, with some showing potent activity against various bacterial and fungal strains. benthamdirect.comnih.gov In one study, thiophene derivatives containing a pyridine (B92270) side chain showed excellent antimicrobial activity. researchgate.net Furthermore, some synthesized benzothiophene derivatives exhibited significant antibacterial activity, with compounds 2b, 2c, 2e, 3c, and 3h showing the most promise. researchgate.net

The antifungal activity of these derivatives has also been a focus of research. While some studies have reported lower efficacy against fungal strains compared to bacteria, others have identified compounds with potent antifungal effects. tandfonline.com For example, certain thiophene derivatives displayed significant antifungal activity against Aspergillus fumigatus and Syncephalastrum racemosum. nih.govresearchgate.net

Compound/DerivativeMicroorganismActivity (MIC in µg/mL)
Benzo[b]thiophene with methyl alcohol at C2 and Cl at C3Bacillus cereus128 nih.gov
Benzo[b]thiophene with methyl alcohol at C2 and Cl at C3Candida albicans128 nih.gov
Benzo[b]thiophene with methyl alcohol at C2 and Cl at C3Staphylococcus aureus256 nih.gov
Benzo[b]thiophene with methyl alcohol at C2 and Cl at C3Enterococcus faecalis256 nih.gov
Thiophene derivatives (MAI-2e, MAI-2k, MAI-2l)Gram-positive and Gram-negative bacteria"Very good" antibacterial activity scispace.com
Thiophene derivatives (4a, 4d, 4e, 5c, 5e)Fungi"Significant" antifungal activity researchgate.net

Understanding how these compounds exert their antimicrobial effects is crucial for their development as therapeutic agents. Mechanistic studies in preclinical models have begun to shed light on their modes of action.

Some research suggests that benzothiophene derivatives may target bacterial cell membrane integrity. For instance, certain thiophene derivatives were found to increase membrane permeabilization in drug-resistant strains of Acinetobacter baumannii and Escherichia coli. frontiersin.orgnih.gov This disruption of the cell membrane can lead to leakage of cellular contents and ultimately, cell death.

Another potential mechanism involves the inhibition of essential bacterial enzymes. Molecular docking studies have suggested that some thiophene derivatives have a strong binding affinity to outer membrane proteins (OMPs) of bacteria, such as CarO1 and Omp33 in A. baumannii and OmpW and OmpC in E. coli. frontiersin.orgnih.gov By binding to these proteins, the compounds may interfere with their normal function, which is often crucial for bacterial survival. Furthermore, some benzothiophene-based compounds have been investigated as inhibitors of tRNA (Guanine37-N1)-methyltransferase (TrmD), an enzyme essential for bacterial protein synthesis. mdpi.com

Time-kill assays, which measure the rate of bacterial killing over time, have demonstrated that certain thiophene derivatives exhibit bactericidal effects against colistin-resistant A. baumannii and E. coli. frontiersin.orgnih.gov This indicates that these compounds actively kill the bacteria rather than just inhibiting their growth.

Anticancer Activity Research

The benzothiophene scaffold has also been extensively explored for its potential in cancer therapy. Derivatives of this compound and related compounds have shown promising results in various in vitro and preclinical models of cancer.

A primary step in evaluating the anticancer potential of new compounds is to assess their ability to kill cancer cells in culture. Numerous studies have demonstrated the in vitro cytotoxicity of benzothiophene derivatives against a wide array of cancer cell lines.

For example, a series of benzothieno[3,2-b]pyran derivatives were synthesized and screened for their antitumor activity. nih.gov One compound in this series, 2-amino-6-bromo-4-(4-nitrophenyl)-4H- nih.govbenzothieno[3,2-b]pyran-3-carbonitrile (3e), exhibited broad-spectrum anticancer activity against a panel of 59 different human cancer cell lines. nih.gov Similarly, novel ureido benzothiophenes have shown effective cytotoxic activities against pancreatic (PanC-1), breast (MCF-7), and liver (HepG2) cancer cell lines. nih.gov Specifically, compound 6q, which features a 4-trifluoromethoxy group on the terminal phenyl ring, demonstrated significant cytotoxicity against these cell lines. nih.gov

Other studies have highlighted the cytotoxicity of benzothiophene derivatives against various other cancer cell types, including leukemia (L1210), colon cancer (HT29), and glioblastoma (U87MG). nih.govnih.gov The IC50 values, which represent the concentration of a drug that is required for 50% inhibition of cell growth, have been determined for many of these compounds, often revealing potent activity in the micromolar and even nanomolar range. nih.govnih.gov

Compound/DerivativeCancer Cell LineActivity (IC50)
2-amino-6-bromo-4-(4-nitrophenyl)-4H- nih.govbenzothieno[3,2-b]pyran-3-carbonitrile (3e)Panel of 59 cell linesMG-MID GI50 of 0.11 µM nih.gov
Ureido benzothiophene (6q)MCF-7 (Breast)3.86 ± 0.72 µg/mL nih.gov
Ureido benzothiophene (6q)PanC-1 (Pancreatic)3.65 ± 0.18 µg/ml nih.gov
Ureido benzothiophene (6q)HepG2 (Liver)4.78 ± 0.06 ug/ml nih.gov
5-hydroxybenzothiophene hydrazide (16b)U87MG (Glioblastoma)7.2 μM nih.gov
Ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate derivative (4)MCF-7 (Breast)23.2 µM nih.gov

Beyond simply killing cancer cells, it is important to understand the cellular mechanisms by which these compounds exert their effects. Many effective anticancer drugs work by inducing apoptosis, a form of programmed cell death, or by interfering with the cell cycle, the process by which cells divide and replicate.

Several studies have shown that benzothiophene derivatives can induce apoptosis in cancer cells. For instance, a novel benzothiazole (B30560) derivative was found to induce apoptosis in colorectal cancer cells through the mitochondrial intrinsic pathway. frontiersin.org Another study demonstrated that a specific benzothieno[3,2-b]pyran derivative induced a time-dependent increase in both early and late apoptotic and necrotic cell populations in human colon adenocarcinoma cells (HCT-116). nih.gov Similarly, an ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate derivative was shown to induce apoptosis in MCF-7 breast cancer cells, with a significant reduction in cell viability. nih.gov

In addition to inducing apoptosis, some benzothiophene derivatives have been found to modulate the cell cycle. The benzothieno[3,2-b]pyran derivative mentioned earlier was also shown to disrupt the cell cycle profile of HCT-116 cells, causing a decrease in the G1 phase population and an increase in the pre-G and G2/M populations. nih.gov Likewise, a 5-hydroxybenzothiophene hydrazide derivative was found to induce G2/M cell cycle arrest in U87MG glioblastoma cells. nih.gov This arrest prevents the cells from proceeding through mitosis, ultimately leading to cell death.

Protein kinases are enzymes that play a critical role in cell signaling and are often dysregulated in cancer. As such, they are important targets for anticancer drug development. Several benzothiophene derivatives have been identified as potent inhibitors of various kinases.

PIM Kinases: The PIM family of serine/threonine kinases is involved in cell survival and proliferation, making them attractive targets for cancer therapy. Research has identified nicotinonitrile-based derivatives with a benzothiophene scaffold that exhibit potent inhibition of PIM-1 kinase. researchgate.net

EGFR: The epidermal growth factor receptor (EGFR) is a receptor tyrosine kinase that is frequently overexpressed in various cancers. A number of benzothiophene-based compounds have been developed as EGFR inhibitors. For example, novel ureido benzothiophenes have been identified as dual inhibitors of VEGFR-2 and EGFR, with some compounds showing low nanomolar IC50 values against both enzymes. nih.gov Thiophene-bearing quinazoline derivatives have also been shown to significantly inhibit EGFR autophosphorylation. benthamdirect.com

DYRK1A: Dual-specificity tyrosine phosphorylation-regulated kinase 1A (DYRK1A) is another kinase implicated in cancer and other diseases. Several studies have focused on developing benzothiophene derivatives as DYRK1A inhibitors. nih.govresearchgate.net For instance, 5-hydroxybenzothiophene derivatives have been identified as multi-target kinase inhibitors, showing potent inhibition of DYRK1A and other kinases like Clk1, Clk4, and haspin. nih.govrsc.org The structure-activity relationship of these compounds has been explored to optimize their potency and selectivity. mdpi.com

Receptor Modulation Studies (e.g., RORγt, Estrogen Receptor) in Preclinical Assays

Derivatives of the benzothiophene scaffold have demonstrated significant activity as modulators of the estrogen receptor (ER). These compounds are classified as selective estrogen receptor modulators (SERMs), indicating their ability to exhibit either estrogen-like (agonist) or anti-estrogenic (antagonist) effects in a tissue-specific manner.

One of the most well-known benzothiophene SERMs is raloxifene (B1678788), which is utilized for the management of postmenopausal osteoporosis. nih.gov Studies have shown that raloxifene is as effective as tamoxifen (B1202) in reducing the risk of invasive breast cancer, but with a lower risk of thromboembolic events. nih.gov Unlike tamoxifen, raloxifene does not appear to stimulate uterine and endometrial growth. nih.gov Furthermore, investigations into the neuroprotective effects of benzothiophene SERMs have revealed that their mechanism may be independent of the classical estrogen receptor and could involve the G protein-coupled receptor 30 (GPR30). nih.gov Some benzothiophene derivatives have been specifically developed and patented for their anti-estrogenic properties. google.com Another compound, identified as Estrogen Receptor Modulator 1, is an orally active SERM with a pIC50 of 0.46, showing estrogen-like and antiproliferative effects in certain breast cancer cell lines. ambeed.com

The activation of the antioxidant response element (ARE) by certain benzothiophene SERMs has been observed to be ER-independent in cell culture studies. nih.gov This activity has been correlated with the capacity of these SERMs to undergo oxidative bioactivation. nih.gov

Table 1: Preclinical Data for Benzothiophene Derivatives as Estrogen Receptor Modulators

Compound/ClassReceptor/TargetKey Findings
RaloxifeneEstrogen Receptor (ER), GPR30Nonsteroidal SERM; neuroprotective effects may be GPR30-dependent. nih.gov
Benzothiophene SERMsEstrogen Receptor (ER)Provide neuroprotection through a novel GPR30-dependent mechanism. nih.gov
Estrogen Receptor Modulator 1Estrogen Receptor (ER)Orally active SERM with estrogen-like and antiproliferative effects (pIC50 = 0.46). ambeed.com

Enzyme Inhibition Studies (e.g., Monoamine Oxidases, Trypanothione (B104310) Reductase)

The benzothiophene core is a key structural feature in the design of various enzyme inhibitors.

Monoamine Oxidase (MAO) Inhibition: A series of benzo[b]thiophen-3-ol derivatives have been synthesized and assessed as potential inhibitors of human monoamine oxidase (hMAO). google.comnih.gov These studies revealed that many of these compounds are highly selective for the MAO-B isoform. google.comnih.gov Molecular docking studies have provided insights into the potential binding site interactions that contribute to their MAO inhibitory activity. google.comnih.gov This suggests that the benzothiophene nucleus is a promising scaffold for developing novel treatments for neurodegenerative conditions. google.comnih.gov

Trypanothione Reductase (TR) Inhibition: Trypanothione reductase is a validated drug target in protozoan parasites like Leishmania and Trypanosoma. nih.gov While direct studies on this compound are limited, research on structurally related compounds highlights the potential of similar scaffolds. For instance, 3,5-disubstituted benzofuran (B130515) derivatives, which are structurally analogous to benzothiophenes, have been evaluated as time-dependent inhibitors of trypanothione reductase. nih.gov In a separate line of research, newly synthesized 3-amino-1-arylpropan-1-one derivatives have shown inhibitory activity against Leishmania infantum trypanothione reductase (LiTR). nih.gov These compounds are thought to interact with the NADPH binding site of the enzyme. nih.gov

Table 2: Enzyme Inhibition by Benzothiophene and Related Derivatives

Compound ClassEnzyme TargetKey Findings
Benzo[b]thiophen-3-ol derivativesMonoamine Oxidase B (MAO-B)High selectivity for MAO-B isoform. google.comnih.gov
Benzofuran derivativesTrypanothione ReductaseTime-dependent inhibition observed. nih.gov
3-amino-1-arylpropan-1-one derivativesLeishmania infantum Trypanothione Reductase (LiTR)Active as inhibitors, interacting with the NADPH binding site. nih.gov

Antioxidant Activity Evaluation (e.g., Radical Scavenging Assays)

Several studies have investigated the antioxidant potential of benzothiophene derivatives. The evaluation of benzo[b]thiophen-3-ol derivatives that act as MAO-B inhibitors also revealed that they possess a notable antioxidant and chelating potential. google.comnih.gov

The antioxidant capacity of these and other related heterocyclic compounds is often assessed using methods like the 1,1-diphenyl-2-picrylhydrazil (DPPH) radical scavenging assay. nih.govnih.gov This assay is a standard and widely used spectrophotometric method to determine the antioxidant capabilities of various molecules. nih.gov The mechanism of action often involves the donation of a hydrogen atom or an electron to the free radical, thus neutralizing it.

In broader studies of thiophene-containing compounds, tetrahydrobenzo[b]thiophene derivatives have demonstrated significant antioxidant potency, comparable to that of ascorbic acid in some cases. nih.gov The evaluation of flavonoids isolated from Artemisia asiatica also highlighted the substantial free radical scavenging activity of certain compounds in DPPH tests. wikipedia.org While not directly benzothiophene derivatives, these findings on related sulfur-containing heterocycles and other antioxidants provide a basis for understanding the potential antioxidant mechanisms of the target compound and its derivatives. ambeed.comnih.gov

Table 3: Antioxidant Activity of Benzothiophene and Related Derivatives

Compound/ClassAssayKey Findings
Benzo[b]thiophen-3-ol derivativesAntioxidant and chelating potential assaysPossess discrete antioxidant and chelating properties. google.comnih.gov
Tetrahydrobenzo[b]thiophene derivativesTotal Antioxidant Capacity (TAC) assayDemonstrated significant antioxidant potency. nih.gov
Thiophene derivativesRadical Scavenging AssaysShow potential as antioxidant candidates. nih.gov

Receptor Interaction and Modulatory Studies (e.g., Opioid Receptors) in Preclinical Models

The interaction of benzothiophene derivatives with opioid receptors is an emerging area of research. One notable compound is 5-methylaminopropylbenzothiophene (5-MAPBT), an empathogenic drug from the benzothiophene class. mdpi.com It is structurally related to 5-MAPB, with the oxygen atom of the furan (B31954) ring replaced by a sulfur atom to form the benzothiophene core. mdpi.com 5-MAPBT has been patented for its potential use as an entactogen in a medical context. mdpi.com

While extensive research on this compound's direct interaction with opioid receptors is not yet available, the broader field of opioid research often investigates how different N-substituents on various scaffolds influence activity at mu (µ), delta (δ), and kappa (κ) opioid receptors. For instance, in the morphinan (B1239233) class of opioids, replacing an N-methyl group with an N-phenethyl substituent can significantly alter the binding affinity, selectivity, and agonist potency at the µ-opioid receptor. Similar structure-activity relationship studies have been conducted on 6,7-benzomorphan derivatives. These studies on other scaffolds provide a framework for the potential future investigation of benzothiophene derivatives as opioid receptor modulators.

Investigations in Relevant Animal Models for Disease Pathway Elucidation (non-clinical efficacy)

While specific in vivo animal model data for this compound is not widely published, preclinical studies on related benzothiophene derivatives provide insights into their potential non-clinical efficacy.

The investigation of benzo[b]thiophen-3-ol derivatives as MAO-B inhibitors included ex vivo studies using rat cortex synaptosomes. google.comnih.gov These experiments are crucial for understanding the compound's effects in a biological system that closely mimics the central nervous system.

In the context of estrogen receptor modulation, the benzothiophene SERM raloxifene has been studied in postmenopausal women, where it was observed to reduce the risk of cognitive impairment. nih.gov Although these are clinical observations, they are predicated on extensive preclinical animal studies that would have been necessary to establish safety and preliminary efficacy for such an indication.

Furthermore, while not a benzothiophene, the κ-opioid receptor antagonist JDTic has been shown to have oral activity in animal models, specifically in antagonizing the effects of a κ-agonist in mice and in preventing stress-induced cocaine reinstatement in rats. nih.gov These types of animal models are critical for elucidating the role of receptor modulation in complex disease pathways and for predicting potential therapeutic utility.

Structure Activity Relationship Sar Studies of 3 Methyl 1 Benzothiophen 5 Yl Methanol Derivatives

Impact of Substituent Variation and Positional Isomerism on Biological Activity and Selectivity (preclinical context)

Preclinical research has demonstrated that the biological activity and selectivity of derivatives based on the (3-methyl-1-benzothiophen-5-yl)methanol scaffold are highly sensitive to the nature and placement of various substituents. These modifications can profoundly alter the compound's interaction with its biological target, thereby influencing its therapeutic potential.

A key area of investigation has been the development of potent and selective 5-lipoxygenase (5-LO) inhibitors. nih.gov In one such study, SAR exploration led to the discovery of a novel and orally available 5-LO inhibitor. nih.gov This research highlighted the importance of specific substitutions on the benzothiophene (B83047) core to achieve the desired inhibitory activity. nih.gov

Further illustrating the impact of substituent variation, a series of bis-isatin conjugates were synthesized and evaluated for their antiproliferative potential against various liver cancer cell lines. nih.gov Within this series, derivative 4d emerged as the most potent compound against Huh1 and Huh7 cells. nih.gov This finding underscores how specific structural modifications can lead to significant enhancements in biological activity. The in vivo efficacy of compound 4d was further confirmed in a Huh1-induced xenograft mouse model, where it effectively inhibited tumor growth. nih.gov

The strategic placement of different functional groups on the benzothiophene ring system and its side chains is a critical aspect of lead optimization. These modifications can influence factors such as binding affinity, selectivity for the intended target over other enzymes or receptors, and pharmacokinetic properties. The collective findings from these preclinical studies provide a roadmap for the rational design of new this compound derivatives with tailored biological profiles.

Pharmacophore Development and Lead Optimization Strategies for Specific Biological Targets

The development of effective therapeutic agents from the this compound scaffold relies heavily on the principles of pharmacophore modeling and lead optimization. A pharmacophore represents the essential three-dimensional arrangement of functional groups that are necessary for a molecule to exert a specific biological effect.

Lead optimization is an iterative process that involves the systematic modification of a lead compound to improve its pharmacological properties, such as potency, selectivity, and pharmacokinetic profile. In the context of this compound derivatives, this process would involve making targeted chemical modifications to enhance their desired biological activity while minimizing off-target effects. For instance, in the development of anti-liver cancer agents, a series of bis-isatin conjugates were synthesized with the aim of probing their antiproliferative potential. nih.gov This systematic approach led to the identification of a derivative with promising tumor inhibitory activity. nih.gov

The mechanism of action of the optimized compounds is also a critical aspect of these studies. For example, RNA-Seq analysis was used to investigate how a particular derivative inhibited tumor growth, revealing a positive regulation of the autophagy signaling pathway. nih.gov Such mechanistic insights are invaluable for guiding further lead optimization efforts and for understanding the molecular basis of the compound's therapeutic effects.

Quantitative Analysis of Ligand-Target Interactions and Binding Affinity (e.g., IC50, K_i values from in vitro assays)

The quantitative assessment of ligand-target interactions is a cornerstone of drug discovery and provides crucial data for understanding the potency and efficacy of this compound derivatives. In vitro assays are commonly employed to determine key parameters such as the half-maximal inhibitory concentration (IC₅₀) and the inhibition constant (K_i), which provide a numerical measure of a compound's ability to inhibit a specific biological target.

In the evaluation of novel bis-isatin derivatives as potential anti-liver cancer agents, their antiproliferative activity was quantified by determining their IC₅₀ values against a panel of liver cancer cell lines. nih.gov Specifically, the derivative designated as 4d demonstrated potent activity with an IC₅₀ of 17.13 µM against Huh1 cells and 8.265 µM against Huh7 cells. nih.gov These values indicate the concentration of the compound required to inhibit the growth of these cancer cells by 50% and are instrumental in comparing the potency of different derivatives within a series.

The following table summarizes the in vitro activity of the most potent bis-isatin derivative from the study:

CompoundCell LineIC₅₀ (µM)
4dHuh117.13
4dHuh78.265

Advanced Research Applications of 3 Methyl 1 Benzothiophen 5 Yl Methanol and Benzothiophene Scaffolds

Application as Chemical Probes for Biological Pathway Elucidation

The inherent biological activity of benzothiophene (B83047) derivatives makes them valuable tools for dissecting complex cellular processes. nih.gov By designing molecules that interact with specific biological targets, researchers can probe and understand the intricate mechanisms of disease and cellular function. These compounds can act as diagnostic agents or pathologic probes, helping to illuminate the roles of various proteins and pathways. nih.gov

A notable application is in the development of inhibitors for specific cellular components, such as the Signal Transducer and Activator of Transcription 3 (STAT3) protein. For instance, researchers have synthesized fluorescent coumarin-benzo[b]thiophene 1,1-dioxide conjugates that act as STAT3 inhibitors. nih.gov These probes possess a dual function: their inherent fluorescence allows for direct visualization of their subcellular location, while their inhibitory action helps to elucidate the role of STAT3 in cellular signaling. One such representative compound was observed to accumulate primarily in the mitochondria, inhibiting STAT3 phosphorylation at both Tyr705 and Ser727 residues. nih.gov This targeted action allows for the study of STAT3's role in mitochondrial function and apoptosis, demonstrating the power of benzothiophene-based probes in clarifying specific aspects of biological pathways. nih.gov

Furthermore, the structural similarity of benzothiophenes to other biologically active compounds has spurred their use in creating lead molecules to study numerous diseases. nih.gov Benzothiophene-based fragments have been developed as reversible and irreversible covalent probes to study the transcriptional coactivator Med25, which is involved in processes like viral infection and oncogenesis. umich.edu By identifying ligands that selectively bind to Med25, researchers can modulate its protein-protein interactions and investigate the resulting impact on gene transcription. umich.edu

Use in Organic Semiconductor and Material Science Research (e.g., Optoelectronic Materials)

The rigid, planar structure and π-conjugated system of the benzothiophene core make it an exceptional candidate for high-performance organic electronic materials. nih.govresearchgate.net Derivatives of acs.orgbenzothieno[3,2-b] acs.orgbenzothiophene (BTBT), in particular, have emerged as superior organic semiconductors, finding application in devices like organic field-effect transistors (OFETs). nih.govacs.org These materials are prized for their high charge carrier mobility, stability in ambient conditions, and tunable electronic properties. researchgate.netacs.org

The performance of BTBT-based semiconductors is heavily influenced by their molecular structure and solid-state packing. The introduction of different substituents onto the BTBT core allows for the fine-tuning of these properties. For example, 2,7-diphenyl-BTBT (DPh-BTBT) was one of the first derivatives to show excellent OFET performance, with vapor-processed thin films achieving charge carrier mobilities up to 2.0 cm² V⁻¹ s⁻¹. acs.orgacs.orgnih.gov The development of soluble dialkyl-BTBTs has enabled solution-processing techniques, yielding OFETs with mobilities exceeding 1.0 cm² V⁻¹ s⁻¹. nih.gov Further π-extension of the core, as seen in dinaphtho[2,3-b:2′,3′-f]thieno[3,2-b]thiophene (DNTT), has led to even higher mobilities and greater stability. nih.govacs.org

The research in this area focuses on "molecular phase engineering," where the design of the molecule influences its liquid crystal phases, leading to enhanced electronic performance. rsc.org This approach has yielded materials like 2-(4-hexylphenyl) acs.orgbenzothieno[3,2-b] acs.orgbenzothiophene (C6-Ph-BTBT), which exhibits multiple liquid crystal phases and achieves a high hole mobility of 4.6 cm² V⁻¹ s⁻¹ in polycrystalline thin-film transistors. rsc.org These advancements underscore the potential of benzothiophene scaffolds in creating sophisticated electronic devices, including flexible circuits and printed transistor arrays. acs.org

Table 1: Performance of Various Benzothiophene-Based Organic Semiconductors in OFETs

CompoundDeposition MethodMobility (cm² V⁻¹ s⁻¹)On/Off RatioReference(s)
2,7-diphenyl-BTBT (DPh-BTBT)Vapor-deposited~2.010⁷ acs.org, acs.org
2-phenyl acs.orgbenzothieno[3,2-b] acs.orgbenzothiophene (Ph-BTBT)Vacuum-deposited0.034- rsc.org
2-(4-hexylphenyl) acs.orgbenzothieno[3,2-b] acs.orgbenzothiophene (C6-Ph-BTBT)Vacuum-deposited4.62.2 x 10⁷ rsc.org
Dialkyl-BTBTs (Cn-BTBTs)Solution-processed>1.0- nih.gov
Dinaphtho[2,3-b:2′,3′-f]thieno[3,2-b]thiophene (DNTT)->3.0- nih.gov

Development of Chemical Sensing Probes (e.g., for Hydrazine)

The tunable electronic and photophysical properties of benzothiophene derivatives make them excellent platforms for the development of chemical sensors. These sensors are designed to detect specific analytes, often with a visible colorimetric or fluorescent response.

One area of development is in the creation of probes for toxic substances like hydrazine (B178648) and cyanide. For example, a two-photon fluorescent probe, NS-N₂H₄, was developed for the detection of hydrazine (N₂H₄). nih.gov This probe uses a 2-benzothiazoleacetonitrile moiety as the recognition site. In the presence of hydrazine, the probe exhibits a nearly 16-fold enhancement in fluorescence, allowing for the sensitive and selective detection of this analyte in living cells and even as a vapor. nih.gov

Similarly, a Schiff's base derived from 2-hydrazinobenzothiazole (B1674376) and 2,2-bithiophene-5-carboxaldehyde has been synthesized to act as a colorimetric sensor for cyanide ions (CN⁻). nih.govacs.org This probe, referred to as BT, demonstrates high selectivity for cyanide over other common anions. The sensing mechanism involves a deprotonation event upon binding with cyanide, leading to a distinct color change from yellow to colorless, which can be easily observed. nih.govacs.org The effectiveness of this probe has been demonstrated in testing food samples, such as cassava and apple seeds, for the presence of cyanide. nih.gov

These examples highlight the versatility of benzothiophene and related thiazole (B1198619) scaffolds in constructing highly specific and sensitive chemical probes for environmental and biological monitoring. nih.gov

Table 2: Characteristics of Benzothiophene/Benzothiazole-Based Chemical Sensors

Probe Name/TypeTarget AnalyteSensing MechanismResponse TypeKey FeaturesReference(s)
NS-N₂H₄Hydrazine (N₂H₄)Reaction with 2-benzothiazoleacetonitrile"Turn-on" fluorescence~16-fold fluorescence increase, two-photon probe nih.gov
BT (Schiff's base)Cyanide (CN⁻)DeprotonationColorimetric (Yellow to Colorless)High selectivity, applicable to food samples nih.gov, acs.org

Future Directions and Emerging Research Avenues for 3 Methyl 1 Benzothiophen 5 Yl Methanol

Development of Novel Synthetic Routes with Enhanced Efficiency, Atom Economy, and Sustainability

The future of synthesizing (3-methyl-1-benzothiophen-5-yl)methanol will likely focus on developing novel routes that are not only efficient but also adhere to the principles of green chemistry. Current synthetic strategies can often be improved in terms of atom economy, reduced waste, and the use of more environmentally benign reagents and solvents.

Synthetic Strategy Potential Advantages
One-Pot SynthesisIncreased efficiency, reduced waste, lower solvent consumption
Novel CatalysisUse of sustainable materials, improved selectivity, milder reaction conditions
Microwave-Assisted SynthesisFaster reaction times, increased yields, energy efficiency
Flow ChemistryImproved safety and scalability, precise control over reaction parameters

Exploration of Undiscovered Biological Activities and Target Interactions through Phenotypic Screening

While the known biological activities of this compound may be limited, its structural motif, the benzothiophene (B83047) core, is present in numerous biologically active compounds. numberanalytics.com Phenotypic screening presents a powerful, unbiased approach to uncover novel therapeutic applications for this molecule. youtube.com

Unlike target-based screening, which requires a pre-existing hypothesis about a drug's mechanism of action, phenotypic screening allows for the discovery of compounds that produce a desired effect in a cellular or organismal model without prior knowledge of the molecular target. youtube.com This approach is particularly valuable for identifying first-in-class therapeutics.

Future research efforts could involve screening this compound and a library of its derivatives against a diverse panel of cell lines, including those relevant to cancer, infectious diseases, and metabolic disorders. High-content imaging and analysis can provide detailed information on the compound's effects on cellular morphology and function, offering clues to its mechanism of action. youtube.com The identification of hit compounds from such screens would then be followed by target deconvolution studies to identify the specific proteins or pathways being modulated. biorxiv.org

Advanced Mechanistic Investigations at the Molecular and Cellular Level

A deep understanding of how this compound interacts with biological systems at the molecular and cellular level is crucial for its development as a potential therapeutic agent or research tool. Future investigations will likely employ a suite of advanced techniques to elucidate its mechanism of action.

Should phenotypic screens reveal a particular biological activity, chemical proteomics approaches, such as activity-based protein profiling (ABPP), could be used to identify the direct molecular targets of the compound within the cell. biorxiv.org Structural biology techniques, including X-ray crystallography and cryo-electron microscopy, could then be used to determine the three-dimensional structure of the compound bound to its target protein, providing invaluable insights for structure-activity relationship (SAR) studies and lead optimization.

Furthermore, advanced cell biology techniques, such as CRISPR-Cas9 gene editing and RNA interference, can be utilized to validate the identified targets and to understand the downstream cellular consequences of their modulation by this compound. nih.gov

Investigative Technique Information Gained
Activity-Based Protein Profiling (ABPP)Identification of direct protein targets
X-ray Crystallography / Cryo-EMHigh-resolution structure of compound-target complex
CRISPR-Cas9 / RNAiTarget validation and pathway analysis
High-Content ImagingDetailed cellular phenotypic changes

Integration of Artificial Intelligence and Machine Learning in Compound Design, Synthesis Prediction, and Activity Forecasting

Artificial intelligence (AI) and machine learning (ML) are poised to revolutionize drug discovery and development, and these technologies can be applied to accelerate research into this compound. nih.govnih.gov

AI/ML algorithms can be trained on large datasets of chemical structures and their associated biological activities to develop predictive models. researchgate.netmdpi.com These models could then be used to forecast the potential biological activities of novel derivatives of this compound, allowing for the in silico design of compounds with enhanced potency and selectivity. nih.gov This approach can significantly reduce the number of compounds that need to be synthesized and tested, saving time and resources. acs.org

In addition to activity prediction, AI can also assist in synthetic planning. nih.gov Retrosynthetic analysis tools powered by machine learning can propose viable and efficient synthetic routes to novel derivatives of this compound, even suggesting optimal reaction conditions. nih.gov

AI/ML Application Potential Impact
Predictive Activity ModelingPrioritization of compounds for synthesis and testing
De Novo Drug DesignGeneration of novel structures with desired properties
Retrosynthetic AnalysisAccelerated and optimized synthesis planning
Property Prediction (ADMET)Early assessment of drug-like properties

Expanding Applications in Materials Science and Bio-sensing Technologies through Rational Design

The benzothiophene scaffold is known for its interesting electronic and photophysical properties, making it a valuable component in materials science. numberanalytics.comrsc.org Rational design of derivatives of this compound could lead to novel applications in this area.

By modifying the core structure, for example, by introducing electron-donating or electron-withdrawing groups, the electronic properties of the molecule can be tuned. This could lead to the development of new organic semiconductors for use in organic field-effect transistors (OFETs) or organic light-emitting diodes (OLEDs). nih.govresearchgate.net The inherent fluorescence of some benzothiophene derivatives also suggests potential applications in chemical sensing, where the molecule's fluorescence could be modulated by the presence of a specific analyte. nih.govresearchgate.net

Theoretical studies using density functional theory (DFT) can be employed to predict the electronic and optical properties of designed derivatives, guiding the synthetic efforts towards materials with desired characteristics for applications in organic electronics and photovoltaics. rsc.orgrsc.org

Q & A

Q. What experimental designs optimize chromatographic separation of this compound from byproducts?

  • Methodological Answer : Use a Design of Experiments (DoE) approach to model retention behavior. Vary parameters like mobile phase pH (3–8), methanol content (10–90%), and column temperature (25–40°C). Reverse-phase HPLC (C18 column) with UV detection at λ ≈ 254 nm is effective. For complex mixtures, hyphenate with MS for peak identification .

Q. How does the compound’s stability vary under oxidative or photolytic conditions?

  • Methodological Answer :
  • Oxidative Stability : Expose to H₂O₂ or O₃ in controlled reactors, monitoring degradation via LC-MS.
  • Photolysis : Irradiate in quartz cuvettes (UV-Vis light, 254–365 nm) and track changes using time-resolved spectroscopy. Methanol/hexane mixtures are common solvents for photolytic studies .

Q. What in vitro assays assess the compound’s biological interactions (e.g., enzyme inhibition)?

  • Methodological Answer :
  • Enzyme Assays : Use fluorescence-based or colorimetric kits (e.g., cytochrome P450 inhibition). Test at varying concentrations (1–100 µM) with positive/negative controls.
  • Cell Culture : Human cell lines (e.g., HEK293 or cancer cells) evaluate cytotoxicity (MTT assay) and metabolic effects. Maintain cultures in DMEM with 10% FBS, 5% CO₂ .

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